molecular formula C17H15NO3 B3022143 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 93316-40-6

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No. B3022143
CAS RN: 93316-40-6
M. Wt: 281.3 g/mol
InChI Key: QBBPKILWLZTVIC-UHFFFAOYSA-N
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Description

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H17NO2 . It has a molecular weight of 267.33 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is 1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a white solid . It has a molecular weight of 267.33 . The compound’s other physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid:

Pharmaceutical Development

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its potential as a lead compound for developing new medications, particularly in the treatment of neurological disorders and cancer .

Catalysis in Organic Synthesis

This compound is also valuable in the field of organic synthesis, where it serves as a catalyst. Its ability to facilitate various chemical reactions efficiently makes it a crucial component in the synthesis of complex organic molecules. This application is particularly important in the production of pharmaceuticals and fine chemicals .

Coordination Chemistry

In coordination chemistry, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is used to form coordination compounds with metals. These metal complexes have unique properties and are studied for their potential applications in catalysis, material science, and as models for biological systems .

Proteomics Research

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to bind with proteins and influence their activity makes it a valuable tool for understanding protein dynamics and developing new therapeutic strategies .

Neurochemical Studies

Researchers use this compound in neurochemical studies to investigate its effects on neurotransmitter systems. Its interactions with neurotransmitter receptors and enzymes provide insights into the mechanisms of neurological diseases and potential therapeutic approaches .

Environmental Chemistry

Lastly, 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is studied in environmental chemistry for its potential to degrade pollutants. Its catalytic properties can be harnessed to develop new methods for environmental remediation, contributing to cleaner and safer ecosystems.

Sigma-Aldrich Santa Cruz Biotechnology Springer MDPI

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can provide detailed safety and hazard information . It is always important to handle chemical compounds with appropriate safety measures.

Mechanism of Action

Target of Action

Similar compounds have been identified as peroxisome proliferator-activated receptor (ppar) α/γ dual agonists , suggesting that this compound may also interact with these receptors.

Mode of Action

Based on its structural similarity to other tetrahydroisoquinoline derivatives, it may interact with its targets through a similar mechanism, such as binding to the active site of the target protein and inducing conformational changes .

Biochemical Pathways

If it acts as a ppar α/γ dual agonist like its structural analogs , it may be involved in the regulation of lipid metabolism, glucose homeostasis, and anti-inflammatory responses.

Result of Action

If it acts as a ppar α/γ dual agonist like its structural analogs , it may have effects such as the regulation of gene expression related to lipid and glucose metabolism, and the modulation of inflammatory responses.

properties

IUPAC Name

2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBPKILWLZTVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to Hein et. al., J. Amer. Chem. Soc.; 1962, 84, 4487-4494, incorporated by reference herein in its entirety. Thus, a slurry of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride (20.3 g, 95 mmol) in 2N NaOH (150 ml) was treated with benzoyl chloride (13.4 ml, 114 mmol) dropwise over 30 minutes. The mixture was stirred a further 1.5 hours, acidified to pH 2-3 (4N HCl), and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated to afford 16.4 g (61) of the title compound following recrystallization (acetone/water); MS: 280 m/z (M-H)-.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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